molecular formula C19H18N2O4S B13856295 Parecoxib Regio Isomer

Parecoxib Regio Isomer

Cat. No.: B13856295
M. Wt: 370.4 g/mol
InChI Key: QCUMXPUCVFBESN-UHFFFAOYSA-N
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Description

Parecoxib regio isomer is a derivative of parecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Parecoxib is commonly used as an anti-inflammatory agent and is known for its effectiveness in managing postoperative pain. The regio isomer of parecoxib refers to a compound with the same molecular formula but with a different arrangement of atoms, leading to distinct chemical and physical properties.

Chemical Reactions Analysis

Types of Reactions

Parecoxib regio isomers undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce different substituents on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired regioselectivity.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can have different pharmacological properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parecoxib regio isomers are unique due to their specific arrangement of atoms, which can lead to different pharmacological profiles compared to other COX-2 inhibitors. The regioselectivity in their synthesis allows for the production of isomers with distinct properties, potentially offering advantages in terms of efficacy and safety .

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-15(10-12-16)19-18(13(2)25-20-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

QCUMXPUCVFBESN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C

Origin of Product

United States

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